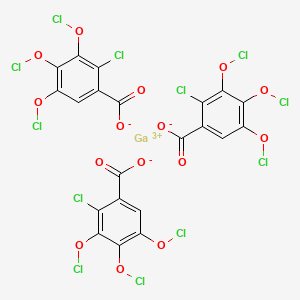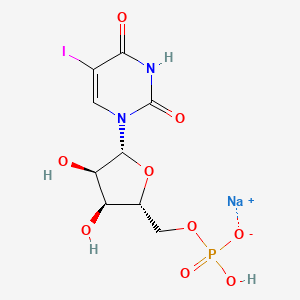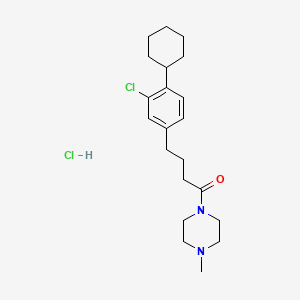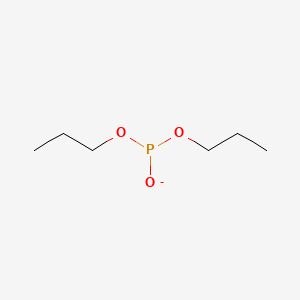
Gallium;2-chloro-3,4,5-trichlorooxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium;2-chloro-3,4,5-trichlorooxybenzoate is a complex organometallic compound that combines the properties of gallium with a chlorinated benzoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gallium;2-chloro-3,4,5-trichlorooxybenzoate typically involves the reaction of gallium salts with 2-chloro-3,4,5-trichlorooxybenzoic acid. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gallium center. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, often involving the benzoate ligand. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the benzoate ligand can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Reduced benzoate derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Gallium;2-chloro-3,4,5-trichlorooxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of gallium, which can disrupt bacterial iron metabolism.
Medicine: Explored for its anticancer properties, as gallium compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the unique electronic properties of gallium.
Mechanism of Action
The mechanism of action of Gallium;2-chloro-3,4,5-trichlorooxybenzoate involves several pathways:
Molecular Targets: The compound targets enzymes and proteins that are involved in cellular metabolism. Gallium ions can mimic iron ions, disrupting processes that are dependent on iron.
Pathways Involved: The inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, is a key pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Gallium;2-chloro-3,4,5-trichlorooxybenzoate can be compared with other gallium-based compounds and chlorinated benzoates:
Similar Compounds:
Uniqueness:
Gallium Nitrate: Primarily used in medicine for its anticancer properties, but lacks the specific ligand structure of this compound.
Gallium Arsenide: Widely used in electronics and optoelectronics, but does not possess the same chemical reactivity as the benzoate compound.
2-Chlorobenzoic Acid and 3,4,5-Trichlorobenzoic Acid: These compounds are simpler and lack the metal center, limiting their applications compared to the organometallic this compound.
Properties
Molecular Formula |
C21H3Cl12GaO15 |
|---|---|
Molecular Weight |
990.4 g/mol |
IUPAC Name |
gallium;2-chloro-3,4,5-trichlorooxybenzoate |
InChI |
InChI=1S/3C7H2Cl4O5.Ga/c3*8-4-2(7(12)13)1-3(14-9)5(15-10)6(4)16-11;/h3*1H,(H,12,13);/q;;;+3/p-3 |
InChI Key |
DOMVWGJUXOZGEL-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)



![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)







